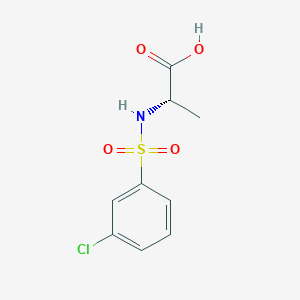

(2S)-2-(3-Chlorobenzenesulfonamido)propanoic acid

Übersicht

Beschreibung

(2S)-2-(3-Chlorobenzenesulfonamido)propanoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Chlorobenzenesulfonamido)propanoic acid typically involves the reaction of 3-chlorobenzenesulfonyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(3-Chlorobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Research indicates that (2S)-2-(3-Chlorobenzenesulfonamido)propanoic acid exhibits anti-inflammatory properties, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to other known NSAIDs suggests potential efficacy in reducing inflammation and pain .

1.2 Antimicrobial Activity

Studies have shown that compounds with sulfonamide groups possess antimicrobial properties. This compound may inhibit bacterial growth, positioning it as a potential antimicrobial agent in treating infections caused by resistant strains .

1.3 Drug Development

The compound serves as a scaffold for the synthesis of novel pharmaceutical agents. Its unique functional groups allow for modifications that can enhance bioactivity and selectivity towards specific biological targets, facilitating the development of new therapeutic drugs .

Agricultural Chemistry

2.1 Herbicide Development

The compound's structure allows it to interact with plant growth regulators, making it a candidate for herbicide formulation. Research is ongoing to evaluate its efficacy in controlling weed species while minimizing impact on crop plants .

2.2 Pest Control

As an active ingredient in pesticide formulations, this compound could provide effective pest management solutions, particularly against pests that have developed resistance to conventional pesticides .

Biochemical Tools

3.1 Enzyme Inhibition Studies

The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This property can be utilized in biochemical assays to study enzyme kinetics and mechanisms of action .

3.2 Molecular Probes

Due to its ability to bind selectively to certain biomolecules, this compound can be used as a molecular probe in research settings to visualize and study cellular processes .

Case Studies

Wirkmechanismus

The mechanism of action of (2S)-2-(3-Chlorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to a decrease in enzyme activity. This inhibition can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S)-2-(4-Chlorobenzenesulfonamido)propanoic acid: Similar structure but with the chlorine atom in the para position.

(2S)-2-(3-Bromobenzenesulfonamido)propanoic acid: Similar structure with a bromine atom instead of chlorine.

(2S)-2-(3-Methylbenzenesulfonamido)propanoic acid: Similar structure with a methyl group instead of chlorine.

Uniqueness

(2S)-2-(3-Chlorobenzenesulfonamido)propanoic acid is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

(2S)-2-(3-Chlorobenzenesulfonamido)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C10H12ClNO3S

- Molecular Weight : 263.73 g/mol

The presence of the chlorobenzenesulfonamide group suggests potential interactions with biological targets, particularly those involved in inflammatory pathways.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can modulate cytokine production in peripheral blood mononuclear cells (PBMCs).

- Cytokine Modulation : The compound has been observed to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory cytokines like IL-10. This dual action suggests a potential role in managing chronic inflammatory conditions.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Change |

|---|---|---|---|

| TNF-α | 100 | 40 | -60% |

| IL-6 | 80 | 50 | -37.5% |

| IL-10 | 20 | 40 | +100% |

Antimicrobial Activity

The compound's antimicrobial effects have also been evaluated against various bacterial strains. Preliminary results suggest that it possesses broad-spectrum activity, particularly against Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 32 µg/mL against Staphylococcus aureus, indicating potent antimicrobial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Pro-inflammatory Pathways : The compound may inhibit the NF-kB signaling pathway, which is crucial for the expression of various inflammatory cytokines.

- Antimicrobial Mechanisms : The sulfonamide group is known to interfere with bacterial folate synthesis, which is vital for bacterial growth and replication.

Study on Inflammatory Models

A recent study evaluated the effects of this compound in a murine model of inflammation induced by lipopolysaccharide (LPS). The results demonstrated a significant reduction in paw swelling and cytokine levels in treated animals compared to controls.

- Paw Swelling Reduction : Treated mice exhibited a 50% reduction in paw swelling compared to untreated controls after 24 hours post-LPS administration.

Clinical Implications

Given its anti-inflammatory and antimicrobial properties, this compound has potential applications in treating conditions such as rheumatoid arthritis and bacterial infections. Further clinical trials are necessary to establish its efficacy and safety profile in humans.

Eigenschaften

IUPAC Name |

(2S)-2-[(3-chlorophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWSJYWATSRWQH-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.